Cas no 14754-42-8 (2-ethyl-1-methyl-1H-1,3-benzodiazole)
2-ethyl-1-methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,2-ethyl-1-methyl-
- 1H-Benzimidazole,2-ethyl-1-methyl-(9CI)
- 2-Ethyl-1-methyl-1H-benzimidazole
- 1-methyl-2-ethylbenzimidazole
- 2-Aethyl-1-methyl-1H-benzimidazol
- 2-ethyl-1-methyl-1H-benzoimidazole
- 2-ethyl-1-methyl-4(1H)-quinolone
- 2-ethyl-1-methyl-4-quinolone
- 2-ethyl-1-methylbenzimidazole
- 2-ethyl-1-methyl-benzimidazole
- 4(1H)-Quinolinone, 2-ethyl-1-methyl-
- ACMC-20mz63
- CTK0F1932
- SureCN9393538
- 2-ethyl-1-methyl-1H-1,3-benzodiazole
- EN300-111106
- CS-0300615
- SCHEMBL757031
- 2-Ethyl-1-methyl-1H-benzo[d]imidazole
- EU-0034608
- 14754-42-8
- AKOS002170042
-
- Inchi: 1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3
- InChI Key: KMZUNPOOESGZLF-UHFFFAOYSA-N
- SMILES: N1(C)C2C=CC=CC=2N=C1CC
Computed Properties
- Exact Mass: 160.100048391g/mol
- Monoisotopic Mass: 160.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 17.8Ų
2-ethyl-1-methyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-111106-0.05g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.05g |
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| Enamine | EN300-111106-0.1g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
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$221.0 | 2023-10-27 | |
| Enamine | EN300-111106-0.25g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.25g |
$315.0 | 2023-10-27 | |
| Enamine | EN300-111106-0.5g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 0.5g |
$501.0 | 2023-10-27 | |
| Enamine | EN300-111106-1.0g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 1g |
$642.0 | 2023-06-10 | ||
| Enamine | EN300-111106-2.5g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 2.5g |
$1260.0 | 2023-10-27 | |
| Enamine | EN300-111106-5.0g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 5g |
$1862.0 | 2023-06-10 | ||
| Enamine | EN300-111106-10.0g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 10g |
$2762.0 | 2023-06-10 | ||
| Enamine | EN300-111106-1g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 1g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-111106-5g |
2-ethyl-1-methyl-1H-1,3-benzodiazole |
14754-42-8 | 95% | 5g |
$1862.0 | 2023-10-27 |
2-ethyl-1-methyl-1H-1,3-benzodiazole Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 2-ethyl-1-methyl-1H-1,3-benzodiazole
2-Ethyl-1-Methyl-1H-1,3-Benzodiazole: A Comprehensive Overview
The compound 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole (CAS No. 14754-42-8) is a fascinating organic molecule belonging to the benzodiazole family. Benzodiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a diazole ring, which imparts unique electronic and structural properties. The benzodiazole structure has been extensively studied due to its versatility in various chemical and biological applications. This particular compound, 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole, is notable for its substituted groups—an ethyl group at position 2 and a methyl group at position 1—which influence its physical and chemical properties significantly.
Recent advancements in synthetic chemistry have enabled the precise control of substituents on benzodiazole frameworks, leading to the development of novel derivatives with tailored functionalities. For instance, researchers have explored the use of benzodiazole derivatives as building blocks for advanced materials, such as organic light-emitting diodes (OLEDs) and sensors. The substituent effects on the electronic properties of these compounds have been a focal point in recent studies. In the case of 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole, the ethyl and methyl groups introduce steric hindrance and electronic modulation, which can be exploited for specific applications.
The synthesis of benzodiazoles typically involves condensation reactions between o-aminoaryl ketones or aldehydes and carbonyl compounds. For 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole, the synthesis pathway likely involves the condensation of an appropriately substituted o-aminoaryl ketone with an aldehyde or ketone derivative containing the ethyl and methyl groups. Recent studies have highlighted the importance of optimizing reaction conditions, such as temperature and solvent choice, to achieve high yields and purity of the final product. Moreover, green chemistry approaches, including the use of biodegradable solvents or catalytic systems, have gained traction in synthesizing such compounds sustainably.
One of the most promising applications of benzodiazoles lies in their use as precursors for advanced materials. For example, benzodiazole-based polymers have been investigated for their potential in flexible electronics due to their excellent thermal stability and mechanical properties. The incorporation of substituents like ethyl and methyl groups can further enhance these properties by tuning the polymer's solubility and processability. Recent research has demonstrated that polymers derived from benzodiazoles exhibit superior charge transport characteristics, making them ideal candidates for next-generation electronic devices.
In addition to materials science, benzodiazoles have found significant applications in drug discovery. The unique structure of benzodiazoles allows them to interact with various biological targets, such as enzymes and receptors. For instance, certain benzodiazole derivatives have shown potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes. The substituent effects on bioactivity are particularly important in this context; for example, the ethyl group in 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole may enhance lipophilicity, improving membrane permeability and bioavailability.
The study of benzodiazoles has also extended into sensor technology. These compounds can act as sensitive indicators for various analytes due to their ability to undergo fluorescence changes upon interaction with external stimuli. For example, certain benzodiazole derivatives have been employed as fluorescent sensors for metal ions or pH changes. The introduction of substituents like ethyl and methyl groups can modulate the sensing properties by altering fluorescence quantum yields or selectivity profiles.
From an environmental perspective, understanding the degradation pathways of benzodiazoles is crucial for assessing their environmental impact. Recent studies have focused on photodegradation mechanisms under UV light exposure, revealing that substituents can significantly influence the rate and products of decomposition. This knowledge is essential for designing more eco-friendly benzodiazole derivatives that minimize environmental persistence while retaining desired functionalities.
In conclusion, 2-Ethyl-1-Methyl-1H-1,3-Benzodiazole (CAS No. 14754-42-) represents a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in materials science, drug discovery, and sensor technology. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in contemporary chemical research.
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